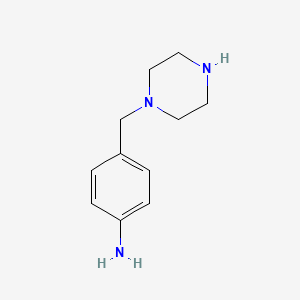

4-(Piperazin-1-ylmethyl)aniline

Descripción general

Descripción

4-(Piperazin-1-ylmethyl)aniline is a chemical compound belonging to the class of anilines. It is a white crystalline solid that is soluble in water and organic solvents.

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Ugi Reaction: This multi-component reaction involves the condensation of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form piperazine derivatives.

Ring Opening of Aziridines: Under the action of N-nucleophiles, aziridines can be opened to form piperazine derivatives.

Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.

Parallel Solid-Phase Synthesis and Photocatalytic Synthesis: These methods involve the use of solid-phase techniques and photocatalysis to synthesize piperazine derivatives.

Industrial Production Methods:

- Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: This compound can be reduced to form different reduced derivatives.

Substitution: It can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed:

- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Piperazin-1-ylmethyl)aniline serves as a versatile scaffold for the design and synthesis of various pharmacologically active compounds. Its piperazine moiety enhances its interaction with biological targets, making it a candidate for multiple therapeutic applications.

Pharmacological Applications

- Receptor Ligands : Compounds derived from this compound have shown potential as ligands for various receptors, including serotonin receptors (5-HT6), which are implicated in cognitive functions and mood disorders .

- Antiviral Activity : Research indicates that derivatives of this compound can inhibit ion channels in mosquitoes, suggesting potential applications in controlling vector-borne diseases such as Zika and dengue fever .

Pharmaceutical Development

The compound is utilized as an intermediate in the synthesis of drugs targeting neurological disorders and other conditions. Its ability to modulate biological pathways makes it valuable in developing new therapeutic agents.

Case Studies

- Cognitive Enhancers : A study highlighted the synthesis of 4-(Piperazin-1-ylmethyl)-N(1)-arylsulfonyl indole derivatives, which exhibited significant binding affinity to 5-HT6 receptors and demonstrated efficacy in animal models .

- Antimalarial Compounds : Research has focused on piperazine-containing derivatives that have shown enhanced solubility and bioavailability, leading to promising antimalarial activity .

Material Science

In addition to its pharmaceutical applications, this compound is also explored for its utility in material science:

Applications

- Polymer Development : It is used in formulating advanced polymers and coatings, enhancing properties such as durability and resistance to environmental factors.

- Diagnostic Tools : The compound contributes to the development of diagnostic agents that improve the accuracy of medical imaging and testing methods .

Biochemical Research

The compound plays a significant role in biochemical studies related to enzyme inhibition and receptor binding:

Research Insights

- Studies involving this compound have provided insights into cellular mechanisms and potential therapeutic targets, particularly through its interactions with various enzymes and receptors.

Agrochemical Applications

The compound is also investigated for its role in agrochemicals, contributing to the design of more effective pesticides and herbicides that are environmentally safer.

Mecanismo De Acción

The mechanism of action of 4-(Piperazin-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: This compound can interact with various enzymes and receptors, modulating their activity.

Pathways Involved: It can affect signaling pathways involved in cell growth, proliferation, and apoptosis.

Comparación Con Compuestos Similares

- 4-(4-Methyl-1-piperazinyl)methyl]aniline

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Comparison:

- 4-(Piperazin-1-ylmethyl)aniline is unique due to its specific structure and properties, which make it suitable for a wide range of applications in different fields .

- 4-(4-Methyl-1-piperazinyl)methyl]aniline and other similar compounds share some structural similarities but differ in their specific functional groups and applications .

Actividad Biológica

4-(Piperazin-1-ylmethyl)aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound consists of an aniline moiety substituted with a piperazine group at the 4-position. This structural arrangement enhances its interaction with various biological targets, making it a valuable compound in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with appropriate aniline derivatives. Various methods have been documented, including:

- Direct amination : Reacting piperazine with an appropriate aniline derivative under controlled conditions.

- Cyclization reactions : Utilizing intermediates that can form the piperazine ring through cyclization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent in clinical settings. For instance, a recent study reported its activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and survival. For example, research has indicated that this compound can inhibit the proliferation of breast cancer cells by targeting specific receptors associated with tumor growth .

The biological activity of this compound is attributed to its ability to interact with various molecular targets :

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

- Receptor Modulation : It can modulate the activity of specific receptors linked to cell signaling pathways, influencing processes such as apoptosis and proliferation .

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of piperazine compounds, including this compound, against clinical isolates. The results indicated a notable reduction in bacterial growth compared to control groups .

- Anticancer Studies : In another investigation focusing on breast cancer cell lines, treatment with this compound resulted in significant apoptosis rates, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis

To further illustrate the biological activity of this compound, a comparative analysis with structurally related compounds is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, receptor modulation |

| 3-Fluoro-4-(piperazin-1-ylmethyl)aniline | Moderate | High | Enzyme inhibition |

| 2-Fluoro-4-(piperazin-1-ylmethyl)aniline | Low | Moderate | Receptor modulation |

Propiedades

IUPAC Name |

4-(piperazin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUKQWQYHKOYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564426 | |

| Record name | 4-[(Piperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26110-08-7 | |

| Record name | 4-[(Piperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.